Product packaging for D8-Mmae(Cat. No.:)

D8-Mmae

Cat. No.: B2491854
M. Wt: 726.0 g/mol
InChI Key: DASWEROEPLKSEI-CMHCZSPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D8-MMAE, also known as deuterated Monomethyl auristatin E, is a stable isotope-labeled analog of the potent cytotoxin MMAE. It serves as a critical internal standard (IS) in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, enabling precise and accurate measurement of MMAE concentrations in biological samples during preclinical and clinical studies of Antibody-Drug Conjugates (ADCs) . MMAE is a highly potent microtubule inhibitor that disrupts tubulin polymerization, halting cell division and inducing apoptosis in target cells . Due to its extreme toxicity, MMAE is unsuitable as a standalone drug but is widely used as the cytotoxic "warhead" in numerous ADCs, where it is targeted to cancer cells via specific antibodies . In this context, this compound is indispensable for pharmacokinetic (PK) studies, helping researchers characterize the in vivo fate of ADCs by quantifying the levels of free MMAE payload released in serum or plasma . Its nearly identical chemical structure to MMAE, differing only by the deuterium atoms, ensures similar analytical behavior while allowing for distinct detection by mass spectrometry. This application is vital for understanding the exposure-response relationships, efficacy, and safety profile of MMAE-based ADC therapeutics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H67N5O7 B2491854 D8-Mmae

Properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWEROEPLKSEI-CMHCZSPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Mechanistic Investigations of D8 Mmae and Its Conjugates

Cellular and Molecular Mechanisms of Action of D8-MMAE

As a deuterated analog of MMAE, this compound is expected to share the fundamental cellular and molecular mechanisms of action attributed to MMAE. MMAE is a synthetic derivative of the natural product dolastatin 10, functioning as a potent inhibitor of microtubule dynamics medchemexpress.comadcreview.cominvivochem.com.

Tubulin Binding and Microtubule Dynamics Disruption

MMAE exerts its cytotoxic effects by binding to tubulin, the structural protein that forms microtubules nih.govmdpi.commedchemexpress.comadcreview.cominvivochem.com. Microtubules are essential components of the cytoskeleton, involved in various cellular processes including cell division, intracellular transport, and maintaining cell shape. MMAE binds to soluble tubulin heterodimers and also binds abundantly along the length of pre-assembled microtubules, exhibiting high affinity at microtubule ends nih.gov. This binding action disrupts the normal process of tubulin polymerization, thereby inhibiting the assembly of microtubules medchemexpress.commedchemexpress.comnih.govadcreview.cominvivochem.com. The disruption of microtubule dynamics leads to the introduction of structural defects in microtubules and suppresses their dynamic instability, which is critical for cellular functions like chromosome segregation during mitosis nih.gov.

Induction of Mitotic Arrest and Apoptosis Pathways

The primary consequence of MMAE's effect on microtubule dynamics is the induction of mitotic arrest. By preventing proper microtubule formation and spindle assembly, MMAE halts cell cycle progression at the G2/M phase epa.govnih.govresearchgate.netinvivochem.com. This prolonged mitotic arrest activates cellular checkpoints, ultimately leading to the induction of apoptosis, a programmed cell death pathway creative-biolabs.comepa.govresearchgate.netmedchemexpress.comnih.govresearchgate.net. Studies have shown that MMAE treatment significantly increases the sub-G1 population, indicative of apoptosis, and can lead to increased expression of cleaved PARP, a marker of caspase-dependent apoptosis nih.govresearchgate.net. Mitotic arrest induced by antimitotic drugs can trigger a partial activation of apoptosis, potentially resulting in DNA damage nih.gov.

Comparison of this compound and MMAE Mechanistic Pathways in Research Models

While the core mechanism of action is expected to be conserved between this compound and MMAE due to their structural similarity, the primary reported use of this compound in research models is as an internal standard for quantifying MMAE aacrjournals.orgnih.govmdpi.commedchemexpress.comfishersci.at. Deuteration can influence the metabolic stability and pharmacokinetic profile of a compound creative-biolabs.com. Therefore, while the fundamental interaction with tubulin and the downstream effects on cell cycle and apoptosis are likely the same, differences in cellular uptake, efflux, or metabolism between this compound and MMAE could potentially lead to variations in their effective intracellular concentrations and thus their potency in research models if this compound were to be used as an active agent. However, detailed comparative studies specifically investigating potential subtle differences in the mechanistic pathways themselves between this compound and MMAE as active cytotoxic agents in research models are not prominently featured in the search results, which focus on this compound's role in analytical quantification. The advantage of using this compound as an internal standard lies in its similar chemical properties to MMAE, allowing for accurate quantification of MMAE in complex biological matrices using techniques like LC-MS/MS aacrjournals.orgnih.govmdpi.commedchemexpress.com.

Intracellular Processing and Release of this compound from Antibody-Drug Conjugates

This compound is not typically conjugated to antibodies for therapeutic use; rather, non-deuterated MMAE is the cytotoxic payload in approved and investigational ADCs. The intracellular processing and release mechanisms described below pertain to MMAE-containing ADCs, with this compound serving as an analytical tool to measure the released MMAE payload.

Receptor-Mediated Internalization of this compound ADCs

Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to target cells, typically cancer cells, that express specific antigens on their surface nih.govthieme-connect.comnih.gov. The process begins with the antibody component of the ADC binding to its cognate antigen on the surface of the target cell nih.govnih.govthieme-connect.comnih.gov. This binding event triggers receptor-mediated endocytosis, a process by which the antibody-antigen complex is internalized into the cell within vesicles epa.govnih.govnih.govnih.gov. Efficient internalization is crucial for the ADC to exert its cytotoxic effect nih.gov.

Iii. Preclinical Efficacy Studies and Pharmacological Characterization of D8 Mmae Conjugates

In Vitro Efficacy Assessments of MMAE ADCs

The in vitro efficacy of MMAE-based ADCs is a critical early indicator of their potential therapeutic activity. These studies are essential for understanding the cytotoxic potency of the payload and the factors that influence the ADC's ability to kill cancer cells.

Cytotoxicity Profiling in Various Cancer Cell Lines

MMAE exhibits potent cytotoxic activity across a wide range of human cancer cell lines. Its mechanism of action involves inhibiting cell division by blocking the polymerization of tubulin, which leads to cell cycle arrest and apoptosis. wikipedia.orgnih.gov Studies have demonstrated that MMAE possesses dose- and time-dependent cytotoxic effects. For instance, in breast cancer cell lines, MMAE induced significant cell death in both MDA-MB-468 and, to a lesser extent, MDA-MB-453 cells. who.int The cytotoxic potential of MMAE has been confirmed in numerous other cell lines, highlighting its broad applicability as an ADC payload. mdpi.com

The potency of MMAE is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 values for MMAE are typically in the nanomolar to picomolar range, underscoring its extreme potency.

Cell LineCancer TypeMMAE IC50 ValueReference
MDA-MB-468Breast CancerGrowth inhibited in a dose-dependent manner who.int
MDA-MB-453Breast CancerLess sensitive than MDA-MB-468 who.int
HepG2Hepatocellular CarcinomaData available in referenced study mdpi.com
OVCAR3Ovarian CancerData available in referenced study mdpi.com
NCI-N87Gastric CancerData available in referenced study mdpi.com
HPAF-IIPancreatic CancerADC showed greater cytotoxicity than free MMAE nih.gov

Correlation of D8-MMAE Exposure with Cytotoxic Response in Cell Models

The cytotoxic effect of MMAE is directly correlated with both the concentration and the duration of exposure. In vitro studies show that as the concentration of MMAE increases, the inhibition of cancer cell proliferation becomes more pronounced. who.int Similarly, extending the duration of exposure, for example from 48 to 72 hours, results in greater cell death at the same drug concentration. who.int This dose- and time-dependent relationship is a hallmark of potent cytotoxic agents and is critical for characterizing the therapeutic potential of MMAE-based ADCs. The morphological changes observed in cells treated with MMAE, such as loss of membrane integrity and detachment from the culture plate, further support its cytotoxic activity. who.int

Impact of Target Expression Levels on ADC Efficacy

A fundamental principle of ADC therapy is the specific targeting of antigens that are overexpressed on cancer cells. nih.govmdpi.com Preclinical studies have quantitatively demonstrated a strong correlation between the level of target antigen expression on the cell surface and the efficacy of the MMAE-ADC.

In a study using an anti-mesothelin ADC, tumor xenografts with high target-specific uptake of the radiolabeled antibody showed the greatest tumor growth inhibition when treated with the corresponding MMAE-ADC. nih.gov Conversely, xenografts that did not show significant antibody uptake were less responsive, even if mesothelin expression was confirmed by other methods. nih.gov Similarly, studies on anti-tissue factor (TF) ADCs found that MMAE-conjugated versions had higher antitumor effects in tumors with strong and homogeneous TF expression. nih.gov This indicates that a sufficient density of the target antigen is crucial for the ADC to bind, become internalized, and release its MMAE payload effectively inside the cancer cell.

In Vivo Pharmacokinetic and Pharmacodynamic Modeling of this compound and its ADCs

Understanding the absorption, distribution, metabolism, and excretion (ADME) of MMAE and its ADCs in living organisms is vital for translating preclinical findings to clinical applications. Pharmacokinetic (PK) studies track the drug's movement through the body, while pharmacodynamic (PD) models link drug exposure to its therapeutic effect. semanticscholar.org

Whole-Body Disposition of MMAE and this compound in Preclinical Models

Preclinical studies in tumor-bearing mice have provided a comprehensive picture of the whole-body disposition of MMAE. dntb.gov.uaresearchgate.net A key finding is that while free MMAE is cleared very rapidly from the plasma, it exhibits extensive and prolonged distribution in various tissues, blood cells, and the tumor itself. dntb.gov.uaresearchgate.netsemanticscholar.org

After intravenous administration, plasma concentrations of MMAE drop quickly, with only a small fraction of the injected dose remaining after a few minutes. youtube.com However, the concentration in tissues is retained for a much longer period. youtube.commdpi.com Highly perfused organs like the lungs, kidneys, heart, liver, and spleen show particularly high exposure, with tissue-to-plasma concentration ratios exceeding 20. dntb.gov.uaresearchgate.netsemanticscholar.org This extensive tissue retention is attributed to the binding of MMAE to its cellular target, tubulin. mdpi.com

Tissue TypeExample TissuesTissue-to-Plasma AUC RatioReference
Highly PerfusedLung, Kidney, Heart, Liver, Spleen> 20 dntb.gov.uaresearchgate.netsemanticscholar.org
Poorly PerfusedFat, Pancreas, Skin, Bone, Muscle1.3 to 2.4 dntb.gov.uaresearchgate.netsemanticscholar.org
Tumor-~8 dntb.gov.uasemanticscholar.org
Brain-Limited Distribution dntb.gov.uasemanticscholar.org

Physiologically Based Pharmacokinetic (PBPK) Model Development for this compound

To characterize and predict the complex disposition of MMAE, researchers have developed physiologically based pharmacokinetic (PBPK) models. semanticscholar.orgmdpi.com These sophisticated mathematical models represent the body as a series of interconnected physiological compartments (e.g., plasma, organs, tumor) and simulate the drug's movement based on blood flow, tissue properties, and drug-specific parameters. youtube.comnih.gov

The PBPK models for MMAE typically include:

Anatomical Compartments: The models incorporate numerous tissue compartments (often 16 or more) connected in an anatomical manner by blood flow. youtube.commdpi.com

Perfusion/Permeability-Limited Transfer: They account for how the drug moves from the blood into different tissues, which can be limited by either blood flow (perfusion) or the drug's ability to cross cell membranes (permeability). semanticscholar.orgmdpi.com

Cellular and Sub-Cellular Detail: Each tissue compartment can be further divided into sub-compartments like vascular space, interstitial space, and cellular space to more accurately model drug distribution. youtube.com

Specific Binding and Transport: The models incorporate key processes such as plasma protein binding, blood cell distribution, and tissue retention due to tubulin binding. semanticscholar.orgmdpi.com

These PBPK models have successfully characterized the PK of MMAE in plasma, various tissues, and tumors simultaneously. mdpi.comresearchgate.net The development of a robust PBPK model for free MMAE serves as a crucial foundation for creating more complex platform models that can predict the behavior of different MMAE-conjugated ADCs, aiding in their preclinical-to-clinical translation and dose optimization. dntb.gov.uanih.govnih.gov

Analysis of Intratumoral this compound Concentrations and Antitumor Activity

The correlation between the concentration of the cytotoxic payload within a tumor and the resulting antitumor effect is a critical aspect of evaluating antibody-drug conjugate (ADC) efficacy. Preclinical studies have consistently demonstrated that for ADCs utilizing an auristatin payload, the intratumoral concentration of the released drug is a key determinant of activity. medchemexpress.comxcessbio.comnih.gov

In xenograft models, analyses using liquid chromatography-mass spectrometry (LC-MS)—often employing this compound as a deuterated internal standard for precise quantification—reveal a direct relationship between the dose of the administered ADC and the resulting concentration of monomethyl auristatin E (MMAE) within the tumor tissue. medchemexpress.commedchemexpress.comsemanticscholar.org This dose-proportional increase in intratumoral MMAE concentration corresponds directly to a stronger antitumor response, such as a greater degree of tumor growth inhibition. medchemexpress.comxcessbio.commedchemexpress.com

Furthermore, studies comparing different ADCs targeting distinct receptors on the same tumor cell line but delivering the same MMAE payload found that similar intratumoral drug concentrations led to comparable antitumor activity. medchemexpress.comxcessbio.com This finding suggests that the efficacy is heavily dependent on the amount of cytotoxic agent successfully released inside the tumor, independent of the target antigen's expression level or the specific antibody, provided efficient delivery is achieved. xcessbio.com This principle underscores the importance of ADC design that maximizes payload delivery and release at the tumor site to achieve therapeutic efficacy. nih.gov

Summary of Findings on Intratumoral MMAE Concentration and Efficacy
ObservationKey FindingImplicationReference
Dose-Response RelationshipIntratumoral MMAE concentration increases proportionally with the administered ADC dose.Higher ADC doses lead to greater payload accumulation and stronger antitumor activity. medchemexpress.commedchemexpress.com
Payload-Efficacy CorrelationThe extent of tumor growth inhibition in xenograft models consistently correlates with intratumoral MMAE concentrations.Intratumoral payload concentration is a reliable predictor of ADC therapeutic effect. medchemexpress.comxcessbio.comresearchgate.net
Target-Independence of Payload EffectDifferent ADCs delivering MMAE to the same tumor model yield similar intratumoral drug levels and similar tumor responses.The ultimate efficacy is driven by the concentration of the released payload, assuming effective internalization and release. medchemexpress.comxcessbio.com

Comparative Pharmacokinetics of this compound in Different Animal Species

The pharmacokinetic (PK) profile of an ADC's payload is fundamental to its therapeutic index. This compound was developed as a deuterated form of MMAE, a modification intended to enhance its metabolic stability and pharmacokinetic properties compared to the non-deuterated parent compound. creative-biolabs.com This alteration can potentially lead to reduced clearance and an improved therapeutic profile. creative-biolabs.com

While specific comparative pharmacokinetic data for this compound across multiple species is not extensively published, studies on the parent compound, MMAE, reveal significant species-dependent differences that are crucial for preclinical-to-clinical translation. tandfonline.com A key differentiator is the partitioning of MMAE into red blood cells (RBCs), which varies strikingly across species. tandfonline.com

Species-Dependent Red Blood Cell (RBC) Partitioning of MMAE (In Vitro)
SpeciesBlood-to-Plasma Ratio (at 2 nM MMAE)Reference
Mouse11.8 ± 0.291 tandfonline.com
Rat2.36 ± 0.0825 tandfonline.com
Monkey1.57 ± 0.0250 tandfonline.com
Human0.976 ± 0.0620 tandfonline.com

Evaluation of this compound ADC Efficacy in Xenograft Models

ADCs incorporating this compound have demonstrated potent antitumor activity in preclinical xenograft models. In a mouse model with EGFR-positive A431-Luc+ tumors, a D8-vc-MMAE conjugate achieved strong inhibition of tumor growth. nih.gov The treatment led to noticeable morphological changes in the tumors, which became reshaped, hardened, and opacified, contrasting with the active, softer tumors in control animals. nih.gov

The broader class of MMAE-conjugated ADCs, for which this compound serves as a metabolically stabilized version, has a well-documented history of inducing significant tumor growth inhibition and complete regression across a wide array of cancer models. cancer.govnih.gov Studies have shown that MMAE-ADCs can cause the shrinkage and, in many instances, the complete eradication of established human colon, breast, ovarian, lung, and pancreatic tumors grown in mice. cancer.govnih.govnih.gov Complete tumor regression has been documented in multiple patient-derived xenograft (PDX) models, highlighting the potent cell-killing ability of the MMAE payload when delivered effectively to the tumor site. researchgate.net

Efficacy of this compound and MMAE Conjugates in Preclinical Xenograft Models
PayloadTumor ModelObserved EfficacyReference
D8-vc-MMAEA431-Luc+ (EGFR-positive)Strong tumor growth inhibition; prevention of recurrence. nih.gov
MMAEHuman Colon, Breast, Ovarian, Lung, Pancreatic XenograftsTumor shrinkage and eradication. cancer.gov
MMAEMCF7 Breast Cancer XenograftsRapid regression of established tumors. nih.gov
MMAEPancreatic Cancer CDX and PDX modelsExcellent tumoricidal activity, with up to 92.9% tumor growth inhibition. nih.gov
MMAEJIMT-1 Breast Cancer XenograftSignificant tumor growth inhibition. researchgate.net

The route of administration can significantly influence the pharmacokinetics and, consequently, the efficacy of an ADC. The majority of preclinical efficacy studies involving this compound or MMAE-based ADCs utilize intravenous (IV) or intraperitoneal (i.p.) injections to ensure systemic delivery. researchgate.netnih.govoncodesign-services.com

However, alternative administration routes are being explored to optimize drug delivery and therapeutic outcomes. A recent study investigated the pharmacokinetics of a trastuzumab-vc-MMAE (T-vc-MMAE) ADC in tumor-bearing mice following intravenous (IV), subcutaneous (SC), and intratumoral (IT) administration. semanticscholar.org This research, which used this compound as a critical internal standard for quantifying the MMAE payload, aimed to compare the resulting drug concentrations in both plasma and tumors from these different routes. semanticscholar.org While this study provides a framework for understanding how administration routes affect payload distribution, detailed preclinical data directly comparing the therapeutic efficacy (e.g., tumor growth inhibition, regression rates) of a this compound ADC administered via these different routes is not yet widely available.

Evaluating the durability of response is essential for assessing the full therapeutic potential of an ADC. Long-term monitoring of preclinical models has provided insights into both the curative potential and the mechanisms of relapse following treatment with auristatin-based ADCs.

A study monitoring mice for over two months found that a D8-vc-MMAE conjugate effectively prevented tumor recurrence, suggesting that efficient tumor penetration and payload activity could lead to complete and durable remission. nih.gov The observed antitumor effect persisted long after the ADC was presumed to have been cleared from circulation, indicating a lasting therapeutic impact. nih.gov

Conversely, studies on relapse patterns with parent MMAE-ADCs have identified mechanisms of tumor escape. In one lymphoma model, tumors that recurred after treatment were found to be composed of CD30-negative cells. medchemexpress.comxcessbio.com This indicates that a subpopulation of antigen-negative cells, which were not directly targeted by the ADC, may have survived the initial therapy by escaping the "bystander effect" and subsequently repopulated the tumor. medchemexpress.comxcessbio.com In other models, while many animals achieve complete remission, a fraction may experience tumor regrowth, highlighting the challenge of eradicating every cancer cell. nih.govnih.gov

Iv. Advanced Research Methodologies and Analytical Techniques for D8 Mmae

Quantitative Analysis of D8-MMAE and Related Analytes in Biological Matrices

Quantitative analysis of MMAE and related analytes in biological samples is critical for understanding the pharmacokinetics (PK) and disposition of MMAE-based ADCs. Given the potent cytotoxicity of MMAE, sensitive and specific methods are required to measure its concentration, often present at very low levels. bioanalysis-zone.commdpi.commedchemexpress.comamericanpharmaceuticalreview.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a widely employed technique for the quantitative analysis of small molecules like MMAE in biological matrices due to its high sensitivity and specificity. bioanalysis-zone.commdpi.comamericanpharmaceuticalreview.comnih.gov The method typically involves separating the analyte from the sample matrix using liquid chromatography and then detecting and quantifying it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. nih.govtandfonline.commdpi.com

For MMAE quantification by LC-MS/MS, specific MRM transitions are monitored. For instance, transitions such as 718.5/686.6 and 718.5/154.1 amu for MMAE have been reported. nih.gov this compound, as a deuterated analog, exhibits different mass transitions (e.g., 726.6/152.1 amu for MMAE-d8) allowing for its distinct detection and use as an internal standard. tandfonline.com

LC-MS/MS methods for MMAE analysis in biological matrices like human serum have demonstrated high specificity and sensitivity, with reported quantification ranges as low as 0.04–10.0 ng/ml. nih.gov Achieving low limits of quantification (LLOQ) is crucial for measuring the low concentrations of free MMAE often found in biological samples. bioanalysis-zone.commdpi.comamericanpharmaceuticalreview.com Simple protein precipitation can be used for sample preparation, but more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to enhance sensitivity. bioanalysis-zone.commdpi.comamericanpharmaceuticalreview.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound Conjugates

While LC-MS/MS is often preferred for quantifying free MMAE, Enzyme-Linked Immunosorbent Assay (ELISA) is a valuable technique for quantifying MMAE-conjugated ADCs and total antibodies in biological samples. creative-biolabs.comgenscript.comnih.goveaglebio.comcreative-diagnostics.com ELISA methods offer high throughput and sensitivity for large molecules like antibodies and antibody-drug conjugates. mdpi.comnih.gov

The development of specific anti-MMAE monoclonal antibodies with high binding affinity is crucial for developing sensitive ELISA assays for MMAE-conjugated ADCs. creative-biolabs.comnih.govcreative-diagnostics.comlabinsights.nl These assays can measure the concentrations of both MMAE-conjugated ADCs and total antibodies in serum, which is important for pharmacokinetic studies. creative-biolabs.comnih.govcreative-diagnostics.com ELISA methods for MMAE-conjugated ADCs have shown good correlation between serum concentrations and signal values, with dynamic ranges reported (e.g., 0.3–35.0 ng/mL for ADC). creative-biolabs.comnih.gov

Isotope Labeling and Tracer Studies with this compound

Isotope labeling, particularly with deuterium (B1214612), is a valuable tool in drug discovery and development, offering advantages in analytical studies, metabolic profiling, and pharmacokinetic characterization. researchgate.netinformaticsjournals.co.inacs.orgbioscientia.de this compound, a deuterium-labeled analog of MMAE, is specifically utilized in these studies. nih.govtandfonline.comnih.govmdpi.commedchemexpress.com

Application of this compound as an Internal Standard in Bioanalytical Assays

This compound is frequently employed as an internal standard in LC-MS/MS bioanalytical assays for the quantification of unconjugated MMAE in biological samples. nih.govtandfonline.comnih.govmdpi.commedchemexpress.com The use of an isotopically labeled internal standard like this compound is crucial for ensuring the accuracy and precision of quantitative analysis by compensating for variations during sample preparation, matrix effects, and instrument response. nih.gov

In LC-MS/MS methods, a known amount of this compound is added to the biological sample before processing. The ratio of the signal of MMAE to the signal of this compound is then used to determine the concentration of MMAE in the original sample. nih.gov This approach is particularly beneficial for complex biological matrices where matrix effects can significantly impact ionization efficiency in mass spectrometry.

Conjugation Strategies and Linker Chemistry Research for this compound ADCs

The conjugation strategy and the linker chemistry are critical determinants of an ADC's stability in circulation, its targeted delivery to cancer cells, and the efficient release of the cytotoxic payload within the tumor microenvironment or inside the cell biochempeg.comnih.gov. For this compound-based ADCs, research in this area mirrors the broader efforts in ADC development, with a specific focus on how the deuterated payload interacts with different linker types and conjugation methods.

Design and Synthesis of Cleavable and Non-cleavable Linkers with this compound

Linkers in ADCs are broadly categorized into cleavable and non-cleavable types, based on their drug release mechanism creative-biolabs.comresearchgate.netmedchemexpress.com. Cleavable linkers are designed to be stable in systemic circulation but undergo specific cleavage within the tumor environment or inside target cells, triggered by factors such as enzymatic activity, pH changes, or reduction conditions creative-biolabs.commedchemexpress.com. Non-cleavable linkers, conversely, release the payload primarily upon lysosomal degradation of the antibody component within the target cell creative-biolabs.commedchemexpress.comnih.gov.

Common cleavable linkers include peptide sequences (cleaved by lysosomal proteases like cathepsin B), disulfide bonds (cleaved by reduction in the intracellular environment), and glucuronide linkers (cleaved by β-glucuronidase) creative-biolabs.comnih.gov. The valine-citrulline (vc) dipeptide linker, often coupled with a self-immolative para-aminobenzylcarbonyl (PABC) spacer, is a widely used cleavable linker in MMAE-based ADCs, including those utilizing deuterated MMAE nih.govmedchemexpress.commedchemexpress.com. This linker is designed for cleavage by cathepsin B, an enzyme upregulated in the lysosomes of many cancer cells nih.gov.

Non-cleavable linkers, such as the maleimidocaproyl (mc) linker, rely on the complete proteolytic degradation of the antibody to release the drug molecule, which remains attached to a residual amino acid (e.g., cysteine) medchemexpress.comnih.gov. While potentially offering greater stability in circulation compared to some cleavable linkers, the release mechanism of non-cleavable linkers means the payload-amino acid adduct is the active species nih.gov.

The design and synthesis of linkers for this compound conjugation involve attaching the linker molecule to specific functional groups on the this compound payload and incorporating a reactive handle for subsequent conjugation to the antibody glpbio.com. For instance, the synthesis of vc-PAB-MMAE linkers typically involves coupling the dipeptide to the PABC spacer, which is then functionalized for attachment to MMAE nih.govglpbio.com. Deuterated versions of these linkers, such as VcMMAE-d8 (MC-Val-Cit-PAB-MMAE-d8), are synthesized to incorporate the this compound payload medchemexpress.commedchemexpress.com.

Research findings highlight the impact of linker design on ADC stability and payload release. Studies comparing different linkers conjugated to MMAE (which is directly relevant to this compound due to its structural similarity) have shown that linker stability in plasma is crucial to prevent premature drug release and reduce off-target toxicity biochempeg.comnih.govnih.gov. For example, novel silyl (B83357) ether linkers conjugated to MMAE have demonstrated significantly longer half-lives in human plasma compared to traditional linkers nih.gov. The choice between cleavable and non-cleavable linkers, and the specific design within each class, influences the site and mechanism of this compound release, impacting both efficacy and safety.

Optimization of Drug-to-Antibody Ratio (DAR) in this compound Conjugates

The Drug-to-Antibody Ratio (DAR), representing the average number of drug molecules conjugated per antibody molecule, is a critical parameter influencing the pharmacokinetics, efficacy, and safety of ADCs researchgate.netnih.govcellmosaic.com. For this compound ADCs, optimizing the DAR involves balancing the potential for increased payload delivery at higher DARs with potential issues such as increased hydrophobicity, aggregation, and altered clearance rates nih.govresearchgate.net.

Traditional conjugation methods, often utilizing the reduction of interchain disulfide bonds on the antibody followed by reaction with maleimide-functionalized linkers, typically result in heterogeneous mixtures of ADCs with varying DARs (commonly averaging around 4, but including species with 0, 2, 6, and 8 drugs per antibody) aacrjournals.orggoogle.com. For MMAE-based ADCs conjugated via cysteine residues, DARs around 4 are frequently observed cellmosaic.comaacrjournals.org. Higher DARs, such as DAR 8, can potentially deliver more payload to the tumor but may also lead to accelerated plasma clearance and suboptimal in vivo activity due to increased hydrophobicity researchgate.netaacrjournals.org.

Research has explored strategies to control and optimize the DAR for MMAE conjugates, including the use of hydrophilic linkers to mitigate the hydrophobicity associated with higher drug loading researchgate.netaacrjournals.org. For instance, incorporating polyethylene (B3416737) glycol (PEG) chains into glucuronide-MMAE linkers has been shown to enable homogeneous DAR 8 conjugates with decreased plasma clearance and increased antitumor activity compared to non-PEGylated counterparts researchgate.netaacrjournals.org.

Site-specific conjugation methods offer greater control over the DAR and the location of drug attachment on the antibody, leading to more homogeneous ADC preparations glpbio.comaacrjournals.orggoogle.com. These methods can involve genetic engineering to introduce specific amino acids (like unnatural amino acids or engineered cysteine residues) or enzymatic approaches to conjugate the linker-payload to defined sites glpbio.comaacrjournals.orgmdpi.com. While the search results specifically mention the use of this compound as an internal standard for quantifying MMAE in ADC studies with varying DARs aacrjournals.orgnih.govaacrjournals.orgsemanticscholar.org, the principles of DAR optimization and the methods employed are directly applicable to this compound conjugates. Achieving a homogeneous and optimal DAR is crucial for ensuring consistent ADC performance and a wider therapeutic window.

Novel Conjugation Methods and Their Impact on this compound ADC Properties

The development of novel conjugation methods aims to improve the homogeneity, stability, and pharmacological properties of ADCs, including those utilizing this compound glpbio.comaacrjournals.orggoogle.com. Beyond traditional random conjugation to lysine (B10760008) residues or reduced cysteine residues, site-specific conjugation techniques have gained prominence glpbio.comaacrjournals.orgmdpi.com.

Site-specific methods allow for precise control over the number and location of conjugated this compound molecules, resulting in homogeneous ADCs with a defined DAR glpbio.comaacrjournals.org. This homogeneity can lead to more predictable pharmacokinetics and potentially improved therapeutic index compared to heterogeneous preparations google.com. Examples of site-specific approaches include the use of engineered cysteine residues, unnatural amino acids incorporated through genetic code expansion, and enzymatic conjugation methods glpbio.comaacrjournals.orgmdpi.com. Enzymatic methods, such as those employing transglutaminases or sortase A, offer high specificity and can be performed under mild conditions, preserving antibody integrity aacrjournals.orgmdpi.com.

Research into novel conjugation methods for MMAE (and by extension, this compound) has explored various chemical handles and reaction mechanisms. For example, the use of trans-cyclooctene (B1233481) (TCO) and tetrazine click chemistry allows for rapid and bioorthogonal conjugation mdpi.com. Another approach involves the use of self-stabilizing maleimides to improve the stability of the linker attachment to cysteine residues, reducing drug deconjugation in circulation researchgate.netaacrjournals.orgaacrjournals.org.

The impact of these novel conjugation methods on this compound ADC properties is significant. Homogeneous ADCs with controlled DAR and defined conjugation sites can exhibit improved serum stability, reduced aggregation, altered clearance rates, and potentially enhanced tumor penetration and efficacy researchgate.netaacrjournals.orggoogle.comaacrjournals.org. Furthermore, site-specific conjugation can minimize interference with antigen binding or Fc-mediated effector functions of the antibody mdpi.com. While direct research specifically detailing novel conjugation methods exclusively for this compound is less prevalent in the provided results compared to general MMAE conjugation, the principles and advancements in the broader ADC field are directly applicable to the development of this compound conjugates, with this compound often serving as a traceable payload for analytical studies aacrjournals.orgnih.govaacrjournals.orgsemanticscholar.org.

V. Future Directions and Emerging Research Avenues for D8 Mmae

Exploration of Novel D8-MMAE Conjugates Beyond Traditional ADCs

While this compound has clear applications in conventional ADCs, its enhanced properties make it an attractive candidate for next-generation drug conjugates that aim to overcome the limitations of current antibody-based therapies.

Peptide-drug conjugates (PDCs) and fragment-drug conjugates represent a promising frontier for targeted drug delivery. These smaller constructs can offer advantages over full-sized antibodies, such as improved tumor penetration and more rapid clearance from circulation, which can reduce off-target toxicities. The use of this compound in PDCs could be particularly advantageous. For instance, a study on peptide-mediated delivery of MMAE demonstrated that when conjugated to a tumor-homing peptide, the payload could effectively radiosensitize tumors, leading to durable tumor control in preclinical models when combined with ionizing radiation. creative-diagnostics.comnih.gov The enhanced stability of this compound could further augment the efficacy of such PDCs by ensuring that a higher concentration of the active payload reaches the tumor microenvironment.

Fragment-drug conjugates, which utilize smaller antibody fragments like Fabs or scFvs, are also being explored to improve the therapeutic index of MMAE-based therapies. These smaller formats can enhance tumor penetration and may be less immunogenic than full antibodies. The potentially improved pharmacokinetic properties of this compound could be leveraged in these constructs to optimize drug exposure at the tumor site while minimizing systemic toxicity.

The development of multi-probe and bispecific conjugates carrying this compound is another exciting research direction. Bispecific antibodies, which can simultaneously target two different antigens, offer the potential for enhanced tumor selectivity and the ability to overcome antigen escape mechanisms. By incorporating this compound, these bispecific ADCs could deliver a more stable and potent cytotoxic payload, leading to improved therapeutic outcomes.

Furthermore, multi-probe conjugates, which can carry multiple payloads with different mechanisms of action, are being investigated to tackle tumor heterogeneity and drug resistance. A preclinical study developed a fibroblast growth factor 2 (FGF2) conjugate carrying both MMAE and α-amanitin, demonstrating a synergistic cytotoxic effect on cancer cells. mdpi.com The integration of this compound into such multi-warhead platforms could provide a more robust and durable anti-cancer response.

Integration of this compound Research with Systems Biology and Computational Modeling

To accelerate the development and optimize the clinical application of this compound conjugates, its research is increasingly being integrated with systems biology and sophisticated computational modeling techniques.

Physiologically based pharmacokinetic (PBPK) models are powerful tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. A whole-body PBPK model has been developed for MMAE, which can help in translating preclinical findings to clinical settings and optimizing dosing regimens. youtube.com Notably, in the development of this model, this compound was utilized as an internal standard for quantitative analysis, underscoring its utility in pharmacokinetic studies.

Future research will likely focus on refining these PBPK models specifically for this compound. Given that deuteration can alter the metabolic profile of a drug, a dedicated this compound PBPK model would provide more accurate predictions of its pharmacokinetic behavior. This would be invaluable for designing clinical trials and personalizing treatment strategies for patients receiving this compound-based therapies.

In silico, or computational, approaches are becoming indispensable in the design and optimization of ADCs. These methods can be used to predict the optimal conjugation sites on an antibody, the most suitable linker chemistries, and the ideal drug-to-antibody ratio (DAR). By creating computational models of this compound ADCs, researchers can simulate their interactions with target cells and predict their efficacy and potential toxicities before they are synthesized in the laboratory. This can significantly reduce the time and cost associated with ADC development.

Systems biology approaches, which involve the analysis of complex biological data sets, can further inform the design of this compound conjugates. By understanding the intricate network of signaling pathways within cancer cells, researchers can identify novel targets for this compound ADCs and predict which patient populations are most likely to respond to treatment.

Investigation of this compound in Combination Therapies

The future of cancer treatment lies in combination therapies that target multiple pathways and overcome resistance mechanisms. This compound, with its potent cytotoxic activity, is a prime candidate for inclusion in such regimens.

Preclinical studies have already demonstrated the synergistic potential of MMAE-based ADCs with other anti-cancer agents. For example, an anti-DR5 ADC carrying MMAE showed enhanced anti-tumor activity in pancreatic cancer models when combined with the chemotherapeutic agent gemcitabine. nih.gov Another study highlighted the potential of combining MMAE-based therapies with ionizing radiation, where the MMAE conjugate acted as a radiosensitizer, leading to improved tumor control and the induction of an anti-tumor immune response. creative-diagnostics.comnih.gov

The enhanced stability and potentially improved therapeutic index of this compound could make it an even more effective partner in combination therapies. Future research will likely explore the combination of this compound ADCs with a wide range of treatments, including:

Chemotherapy: Combining this compound ADCs with traditional chemotherapeutic agents that have different mechanisms of action could lead to synergistic anti-tumor effects and overcome drug resistance.

Radiotherapy: The radiosensitizing properties of auristatins suggest that this compound could enhance the efficacy of radiation therapy, particularly in locally advanced cancers. nih.gov

Immunotherapy: By inducing immunogenic cell death, this compound ADCs could potentiate the effects of immune checkpoint inhibitors, leading to a more robust and durable anti-tumor immune response. nih.gov

Targeted Therapies: Combining this compound ADCs with small molecule inhibitors that target specific oncogenic signaling pathways could provide a multi-pronged attack on cancer cells.

Below is a table summarizing potential combination therapies for this compound based on preclinical and clinical research with MMAE.

Combination PartnerRationalePotential Benefit with this compound
Chemotherapy (e.g., Gemcitabine) Different mechanisms of cytotoxicity can lead to synergistic tumor cell killing. nih.govEnhanced efficacy and potentially reduced toxicity due to improved pharmacokinetics.
Radiotherapy MMAE can act as a radiosensitizer, increasing the susceptibility of cancer cells to radiation-induced DNA damage. creative-diagnostics.comnih.govImproved local tumor control with potentially lower radiation doses.
Immune Checkpoint Inhibitors (e.g., anti-PD-1) MMAE-induced immunogenic cell death can enhance the anti-tumor immune response, making tumors more susceptible to checkpoint blockade. nih.govA more robust and sustained anti-tumor immune response due to the stable release of the payload.
Targeted Small Molecules (e.g., PARP inhibitors) Targeting multiple oncogenic pathways can overcome resistance and enhance therapeutic efficacy.Increased potency and a broader therapeutic window for the combination.

Synergistic Effects with Other Anti-Cancer Agents

The efficacy of this compound-based ADCs is not limited to their function as monotherapies. Preclinical and clinical research has revealed significant potential for synergistic combinations with other established anti-cancer treatments. The rationale behind these combinations is to attack tumor cells through multiple, complementary mechanisms, potentially leading to enhanced tumor cell killing, overcoming resistance, and stimulating a more robust anti-tumor immune response.

One of the most promising combination strategies involves pairing MMAE-ADCs with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. The cytotoxic effect of MMAE can induce immunogenic cell death (ICD) in tumor cells. This process releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can prime the immune system to recognize and attack the cancer. Enfortumab vedotin, an ADC utilizing an MMAE payload, has been shown to trigger ICD and boost the infiltration of T-cells into the tumor microenvironment. nih.gov This enhanced immune presence can then be leveraged by ICIs, which work by releasing the "brakes" on the immune system, allowing for a more effective anti-tumor response. nih.gov The combination of Enfortumab vedotin with pembrolizumab, for instance, has demonstrated significant clinical benefits in urothelial carcinoma. nih.govexplorationpub.com

Another key area of investigation is the combination of MMAE-ADCs with radiotherapy. Research has demonstrated that MMAE can act as a radiosensitizer, increasing the sensitivity of tumor cells to the DNA damage caused by ionizing radiation. creative-diagnostics.comnih.gov The combination of tumor-directed MMAE and ionizing radiation has been shown to not only control the growth of irradiated tumors but also to shape the tumor immune infiltrate, making it more susceptible to immune checkpoint inhibition. creative-diagnostics.comnih.gov This trimodal approach of combining a targeted cytotoxic agent, radiotherapy, and immunotherapy holds considerable promise for treating locally advanced cancers. nih.gov

Combinations with traditional chemotherapy are also being explored. The goal is to leverage the distinct mechanisms of action of the ADC payload and the chemotherapeutic agent to achieve a greater cytotoxic impact and potentially prevent the onset of drug resistance. explorationpub.com For example, studies have investigated combining the MMAE-ADC Brentuximab vedotin with chemotherapy regimens like AVD (doxorubicin, vinblastine, dacarbazine) for Hodgkin lymphoma. nih.gov

Combination AgentMechanism of SynergyObserved/Potential OutcomeSupporting Evidence
Immune Checkpoint Inhibitors (e.g., Pembrolizumab)MMAE induces immunogenic cell death (ICD), increasing T-cell infiltration and priming the tumor for an immune response. ICIs then enhance this T-cell activity.Improved overall response rates and survival benefits in certain cancers like urothelial carcinoma. nih.govexplorationpub.com
Radiotherapy (Ionizing Radiation)MMAE acts as a radiosensitizer, increasing the susceptibility of tumor cells to radiation-induced DNA damage.Enhanced local tumor control and stimulation of anti-tumor immune responses, potentiating immunotherapy. creative-diagnostics.comnih.gov
Chemotherapy (e.g., Doxorubicin)Dual cytotoxic impact on tumor cells through distinct mechanisms of action.Aims to prevent the development of resistance associated with single-agent therapy. nih.govexplorationpub.com
STING Agonists (e.g., cGAMP)MMAE, as a microtubule-destabilizing agent, can synergistically boost the activation of the STING innate immune signaling pathway.Enhanced innate immune response against tumors. researchgate.net

Research into Overcoming Resistance Mechanisms to this compound ADCs

Despite the significant efficacy of ADCs, the development of drug resistance, either inherent or acquired, remains a major clinical challenge. nih.govadcreview.com The mechanisms of resistance to MMAE-ADCs are multifaceted and can occur at various stages of the ADC's mechanism of action, from target binding to payload-induced cell death. researchgate.net

A primary mechanism of resistance is the increased efflux of the cytotoxic payload from the cancer cell. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug-efflux pumps. nih.govfrontiersin.org These transporters can be located on the plasma membrane or, significantly for ADCs, on the lysosomal membrane, where they can sequester or expel MMAE after its release from the antibody, preventing it from reaching its microtubular target. frontiersin.org

Other significant resistance mechanisms include:

Target Antigen Alterations : Tumor cells can evade ADC therapy by downregulating the expression of the target antigen on their surface or through mutations that prevent antibody binding. researchgate.netomnihealthpractice.com

Impaired ADC Internalization and Trafficking : Resistance can arise from defects in the endocytosis process, preventing the ADC from being effectively internalized after binding to the target antigen. nih.gov Alterations in lysosomal function, such as changes in pH or defective proteolytic activity, can also hinder the release of MMAE from the linker. nih.gov

Payload Inactivation/Alteration : Cancer cells may develop resistance to the MMAE payload itself, for example, through mutations in tubulin, the direct target of MMAE. nih.gov

Activation of Pro-Survival Signaling Pathways : The activation of pathways like PI3K/AKT can promote cell survival and reduce the cell's sensitivity to the cytotoxic effects of the ADC. nih.govresearchgate.net

Researchers are actively developing strategies to circumvent these resistance mechanisms. One approach involves the rational design of new ADCs. For instance, using ADCs with different payloads that have distinct mechanisms of action can be effective in patients whose tumors have become refractory to an MMAE-based ADC. omnihealthpractice.com Similarly, altering the linker technology can overcome certain resistance mechanisms; cells resistant to an ADC with a non-cleavable linker may retain sensitivity to one with a cleavable linker, which can enable a more potent "bystander effect" to kill adjacent, resistant cells. adcreview.comnih.gov Another innovative strategy is the development of bispecific ADCs that can target two different antigens, thereby addressing tumor heterogeneity and reduced antigen expression. omnihealthpractice.com

Resistance MechanismDescriptionStrategy to Overcome
Increased Drug EffluxOverexpression of ABC transporters (e.g., P-gp/MDR1) on plasma or lysosomal membranes pumps MMAE out of the cell.- Use of payloads that are not substrates for efflux pumps.
  • Co-administration of efflux pump inhibitors (e.g., elacridar). frontiersin.org
  • Design of more hydrophilic linkers to reduce transport efficiency. nih.gov
  • Reduced Antigen ExpressionTumor cells decrease or lose the expression of the target antigen, preventing ADC binding.- Use of ADCs with highly potent payloads and cleavable linkers to enhance the "bystander effect", killing nearby antigen-negative cells. nih.gov
  • Development of bispecific ADCs targeting two different antigens. omnihealthpractice.com
  • Impaired Internalization/TraffickingDefects in the endocytosis machinery or lysosomal processing prevent the release of the MMAE payload inside the cell.- Selection of target antigens known for efficient internalization.
  • Use of ADCs with different linkers (e.g., cleavable vs. non-cleavable) that may be processed differently. nih.gov
  • Activation of Survival PathwaysUpregulation of pro-survival signaling pathways (e.g., PI3K/AKT) counteracts the cytotoxic effect of MMAE.- Combination therapy with inhibitors of the activated signaling pathways. nih.gov

    Translational Research Challenges and Opportunities for this compound Compounds

    Translating a promising compound like this compound from a preclinical concept to a clinical reality is a complex process fraught with challenges, but it also presents unique opportunities. nih.gov The primary goal of deuterating MMAE is to improve its pharmacokinetic profile, which is a key translational opportunity. creative-biolabs.com A more stable molecule may have a longer half-life and reduced clearance, potentially leading to greater tumor exposure and an improved therapeutic window. creative-biolabs.com

    However, significant challenges must be addressed. A major hurdle in the development of MMAE-containing ADCs has been the discrepancy in pharmacokinetics between preclinical animal models and humans. tandfonline.com Systemic levels of unconjugated MMAE have been observed to be up to 50-fold higher in humans than in rodents after ADC administration, a difference that is not easily predicted. tandfonline.com This disparity is partly attributed to the differential partitioning of MMAE into red blood cells across species, highlighting the limitations of animal models in predicting human outcomes and the critical need for careful characterization of the drug's properties. tandfonline.com

    Challenges in Translational Research:

    Predictive Model Limitations : The inherent variability and species-specific differences in preclinical models make it difficult to accurately predict efficacy and toxicity in humans. nih.govtandfonline.com

    Tumor Heterogeneity : The expression of target antigens can vary significantly within the same tumor and between patients, posing a challenge for targeted therapies like ADCs. nih.gov

    Off-Target Toxicity : Premature cleavage of the linker in systemic circulation can release the potent this compound payload, leading to toxicity in healthy tissues and narrowing the therapeutic window. nih.gov

    Manufacturing and Regulatory Hurdles : The complexity of ADC manufacturing, characterization, and the evolving regulatory landscape present significant logistical and financial challenges. nih.gov

    Opportunities in Translational Research:

    Improved Pharmacokinetics : The deuteration of this compound offers the potential for a more predictable and favorable pharmacokinetic profile, which could translate to improved safety and efficacy in clinical settings. creative-biolabs.com

    The Bystander Effect : The ability of membrane-permeable payloads like MMAE to kill adjacent, antigen-negative tumor cells is a powerful opportunity to overcome resistance due to tumor heterogeneity. nih.gov

    Biomarker Development : Identifying and validating biomarkers that can predict patient response or resistance is crucial for patient selection and optimizing clinical trial design, thereby accelerating the path to approval.

    Advanced ADC Engineering : Continued innovation in antibody, linker, and payload technology, such as the development of site-specific conjugation methods, can lead to more homogeneous and stable ADCs with better therapeutic indices. mdpi.com

    Successfully navigating these challenges while leveraging the inherent opportunities will be critical for realizing the full clinical potential of this compound and the next generation of antibody-drug conjugates.

    Q & A

    How to formulate a rigorous research question for D8-Mmae studies?

    • Methodology : Align the question with gaps in existing literature using systematic reviews or meta-analyses. Ensure it specifies variables (e.g., "How does this compound’s structural modification X influence catalytic efficiency Y under condition Z?"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for precision .
    • Data Support : Reference prior studies to justify novelty and relevance. For example, if investigating this compound’s stability, cite conflicting thermal degradation rates reported in recent papers .

    Q. What experimental design principles apply to this compound synthesis and characterization?

    • Methodology : Use controlled experiments with replicates (n ≥ 3) to minimize variability. For synthesis, document reaction conditions (temperature, solvent purity, catalyst ratios) in granular detail . Include negative controls (e.g., omitting this compound) to isolate its effects .
    • Instrumentation : Specify techniques (e.g., NMR for structural validation, HPLC for purity checks) and calibration protocols to ensure reproducibility .

    Q. How to design a data management plan (DMP) for this compound research?

    • Methodology : Follow Science Europe’s DMP template, detailing data types (raw spectral data, processed kinetic curves), storage formats (FAIR principles), and sharing protocols (public repositories like Zenodo) .
    • Ethics : Address intellectual property concerns by specifying embargo periods for sensitive data .

    Q. Which statistical methods are appropriate for analyzing this compound’s dose-response relationships?

    • Methodology : Use nonlinear regression (e.g., Hill equation) for sigmoidal curves. Validate assumptions (homoscedasticity, normality) with Q-Q plots or Shapiro-Wilk tests .
    • Software : Cite open-source tools (e.g., R’s drc package) for transparency .

    Advanced Research Questions

    Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

    • Methodology : Conduct a comparative analysis of experimental conditions (e.g., cell lines, assay protocols). Use meta-regression to identify confounding variables (e.g., solvent polarity affecting solubility) .
    • Case Example : If Study A reports IC₅₀ = 10 μM and Study B finds 50 μM, re-test both protocols with identical reagents and instrumentation to isolate discrepancies .

    Q. What strategies ensure reproducibility in this compound’s catalytic cycle studies?

    • Methodology : Publish step-by-step protocols (e.g., Schlenk line techniques for air-sensitive reactions) and raw datasets (e.g., time-resolved UV-Vis spectra) .
    • Collaboration : Use inter-lab validation via platforms like the CAS Stork Initiative to cross-verify results .

    Q. How to integrate computational modeling with experimental this compound research?

    • Methodology : Combine DFT calculations (e.g., Gaussian for transition-state analysis) with kinetic experiments. Validate models by comparing predicted vs. observed reaction rates .
    • Tools : Share computational scripts (e.g., Python-based ASE workflows) in supplementary materials .

    Q. How to synthesize fragmented findings on this compound’s mechanism into a unified theory?

    • Methodology : Apply causal inference models (e.g., Bayesian networks) to identify primary drivers of observed effects. Use systematic review tools like PRISMA to map evidence gaps .
    • Dissemination : Structure discussions around competing hypotheses (e.g., "Does Mechanism A or B dominate under pH 7?") to guide future work .

    Tables for Key Methodological Comparisons

    Aspect Basic Approach Advanced Approach
    Data ValidationTriplicate measurements Inter-lab reproducibility tests
    Statistical Analysist-tests/ANOVA Multivariate regression
    Computational IntegrationBasic docking simulations Hybrid QM/MM multiscale modeling

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.